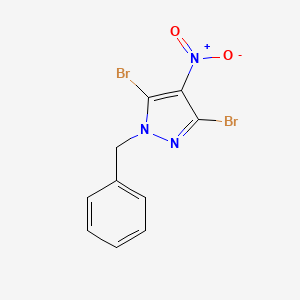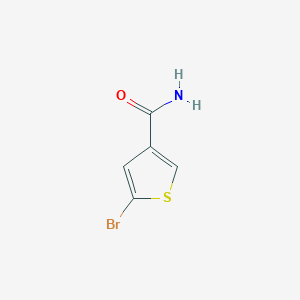
1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, similar pyrazole derivatives have been synthesized and characterized, providing insights into their molecular structures, spectroscopic properties, and potential applications .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions that may include the formation of hydrazones, cyclization, and subsequent functionalization. For instance, the synthesis of functionalized pyrazoles can be achieved through a three-component reaction involving benzaldehydes, hydrazine, and a nitroethene derivative, as described in one of the studies . The reaction conditions typically involve reflux in ethanol, leading to good-to-excellent yields. The synthesized compounds are then characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structures .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. These compounds can crystallize in various space groups, and the pyrazole ring can adopt different conformations depending on the substituents attached to it. For example, one study reports a twisted conformation between the pyrazole and thiophene rings in a novel pyrazole derivative . The planarity of the pyrazole ring and the orientation of substituent groups, such as nitro groups, can significantly influence the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. The electrochemical behavior of pyrazole compounds with different substituents has been investigated to understand the influence of these groups on the anodic oxidation mechanism . The reactivity of these compounds can be further explored through theoretical calculations, such as density functional theory (DFT), to predict their behavior in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. Spectroscopic methods, including IR and NMR, are used to determine functional groups and molecular conformations. The vibrational frequencies and chemical shift values obtained from these techniques can be compared with theoretical calculations to validate the experimental findings . Additionally, the electronic properties, such as HOMO-LUMO gaps, molecular electrostatic potential, and nonlinear optical properties, can be assessed through DFT calculations to predict the optoelectronic behavior of these compounds . The thermal stability of pyrazole derivatives can also be studied using thermogravimetric analysis, providing insights into their potential applications in various fields .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Spectroscopy
The study by Boča, Jameson, and Linert (2011) reviews the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes. This review highlights the preparation, properties, and applications of these compounds, including their spectroscopic, structural, magnetic properties, and biological and electrochemical activity, suggesting potential areas of application for similar pyrazole derivatives (Boča, Jameson, & Linert, 2011).
Organic Synthesis
Research by Larina (2023) provides extensive data on the stereochemical structure of functionalized organophosphorus azoles, including pyrazoles, using NMR spectroscopy and quantum chemistry. This indicates the importance of pyrazole derivatives in understanding the structure and reactivity of organophosphorus compounds, which could be relevant for the study and application of "1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole" (Larina, 2023).
Therapeutic Applications
Shaaban, Mayhoub, and Farag (2012) discuss the therapeutic applications of pyrazoline derivatives, highlighting their significant pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. This review suggests that pyrazole derivatives, potentially including "1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole," could have a wide range of therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Propiedades
IUPAC Name |
1-benzyl-3,5-dibromo-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMYBBCIGXBZGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599283 |
Source


|
| Record name | 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155601-03-9 |
Source


|
| Record name | 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)



